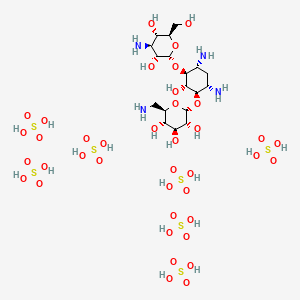
Kanamycin A heptakis(sulphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kanamycin A heptakis(sulphate) is a derivative of kanamycin A, an aminoglycoside antibiotic. Kanamycin A is known for its effectiveness against a wide range of bacterial infections, including those caused by Escherichia coli, Proteus species, Enterobacter aerogenes, Klebsiella pneumoniae, Serratia marcescens, and Acinetobacter species . It is commonly used in clinical settings to treat severe bacterial infections and tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions: Kanamycin A is typically isolated from the bacterium Streptomyces kanamyceticus . The preparation of kanamycin A heptakis(sulphate) involves the reaction of kanamycin A with sulfuric acid to form the heptakis(sulphate) salt. The reaction conditions include dissolving kanamycin A in water and adding sulfuric acid under controlled temperature and pH conditions to ensure complete sulfation .
Industrial Production Methods: Industrial production of kanamycin A heptakis(sulphate) follows a similar process but on a larger scale. The process involves fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by purification and sulfation to obtain the heptakis(sulphate) salt. The final product is then crystallized, dried, and packaged for use .
化学反応の分析
Types of Reactions: Kanamycin A heptakis(sulphate) undergoes various chemical reactions, including:
Oxidation: Kanamycin A can be oxidized to form different derivatives, which may have altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups on kanamycin A, potentially affecting its activity.
Substitution: Substitution reactions, such as acetylation, can occur at the amino groups of kanamycin A, leading to modified derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Acetylation can be achieved using acetic anhydride under mild conditions.
Major Products: The major products formed from these reactions include various kanamycin derivatives with modified antibacterial properties .
科学的研究の応用
Kanamycin A heptakis(sulphate) has a wide range of applications in scientific research:
作用機序
類似化合物との比較
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Tobramycin: Similar to kanamycin but more effective against Pseudomonas aeruginosa.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness: Kanamycin A heptakis(sulphate) is unique due to its specific sulfation, which may enhance its solubility and stability compared to other aminoglycosides. This modification can also influence its pharmacokinetic properties and antibacterial activity .
特性
CAS番号 |
94108-19-7 |
|---|---|
分子式 |
C18H50N4O39S7 |
分子量 |
1171.1 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O11.7H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;7*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;7*(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;;;;;;;/m1......./s1 |
InChIキー |
BXURHQZDJMPGHT-ROEJTCLISA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





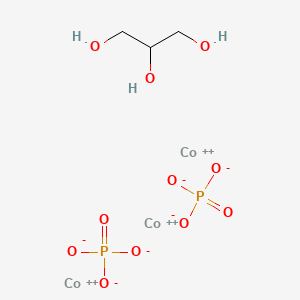
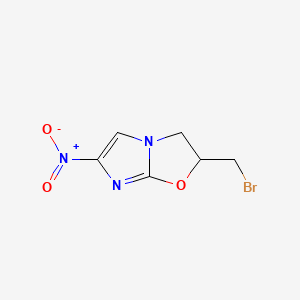
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)

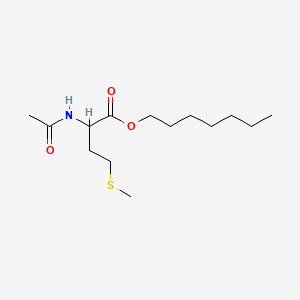
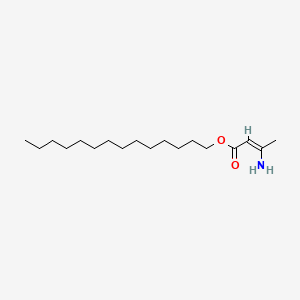
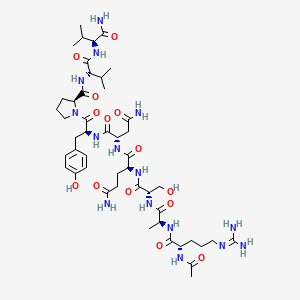

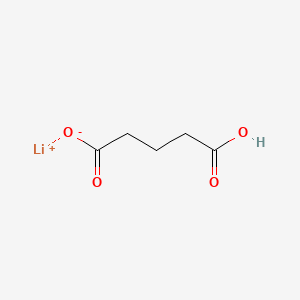
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)

